
m-Xylylenediphosphonic Acid
Descripción general
Descripción
M-Xylylenediphosphonic Acid is an organic phosphonic acid that contains two phosphonic acid groups attached to a central aromatic ring of m-xylylene. It is a solid at 20°C .
Synthesis Analysis
M-Xylylenediphosphonic Acid can be synthesized hydrothermally . A series of new metal phosphonates were hydrothermally synthesized and structurally characterized based on m-xylylenediphosphonic acids .Molecular Structure Analysis
M-Xylylenediphosphonic Acid has a molecular formula of C8H12O6P2 and a molecular weight of 266.13 . It contains 28 bonds in total: 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .Physical And Chemical Properties Analysis
M-Xylylenediphosphonic Acid has a melting point of 216°C .Aplicaciones Científicas De Investigación
-
Field: Inorganic Chemistry
- Application : Hydrothermal synthesis of metal phosphonates .
- Method : A series of new metal phosphonates were hydrothermally synthesized and structurally characterized based on m-xylylenediphosphonic acids . The compounds were seen to partially deprotonate to afford H2L2−. The H2L2− ligands functioned as tetradentate ligands with each phosphonate group adopting bidentate coordination mode with two M centers to generate a 2D layer .
- Results : The IR and thermal stabilities of these compounds were subsequently examined .
-
Field: Ion Exchange
- Application : Ion exchange materials .
- Method : A large number of diversified chelating ligands may be employed for the synthesis of chelating exchangers, such as the carbamates, β-diketones, diamine, iminodiacetic acid and amino acids, aldoxime, aminophosphonic acids, various azo-triphenylmethane dyes, and 8-hydroxyl quinolinol .
- Results : The chelation exchange mechanisms are found to be slower than ion exchange, and efficient separations are possible only by the choice of the correct chelating functional group .
-
Field: Gas Storage
- Application : Gas storage and separation .
- Method : Flexible metal–organic frameworks (MOFs) have gradually attracted much attention due to their reversible structural changes and flexible structural responses . The basic research of flexible MOFs is to study their dynamic responses under different external stimuli and translate the responses into applications .
- Results : The characteristics of breathing phenomena and large specific surface area make flexible MOFs suitable candidates for gas storage and separation .
- Field: Electrochemistry
- Application : Electrochemical-induced surface restructuring .
- Method : An electrochemical-induced surface restructuring strategy is developed to design phosphorus-doped carbon@MoP electrocatalysts .
- Results : The electrocatalysts exhibit excellent activity for the hydrogen evolution reaction (HER) in both acidic and alkaline electrolytes .
-
Field: Material Science
- Application : Synthesis of new metal phosphonates .
- Method : A series of new metal phosphonates were hydrothermally synthesized and structurally characterized based on m-xylylenediphosphonic acids . The compounds were seen to partially deprotonate to afford H2L2−. The H2L2− ligands functioned as tetradentate ligands with each phosphonate group adopting bidentate coordination mode with two M centers to generate a 2D layer .
- Results : The IR and thermal stabilities of these compounds were subsequently examined .
-
Field: Organic Chemistry
- Application : Synthesis of phosphorus-doped carbon@MoP electrocatalysts .
- Method : An electrochemical-induced surface restructuring strategy is developed to design phosphorus-doped carbon@MoP electrocatalysts .
- Results : The electrocatalysts exhibit excellent activity for the hydrogen evolution reaction (HER) in both acidic and alkaline electrolytes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(phosphonomethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWZCUXISXXGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598288 | |
| Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Xylylenediphosphonic Acid | |
CAS RN |
144052-40-4 | |
| Record name | NSC725600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Xylylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



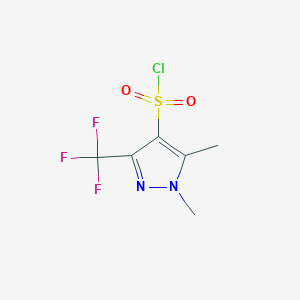
![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)


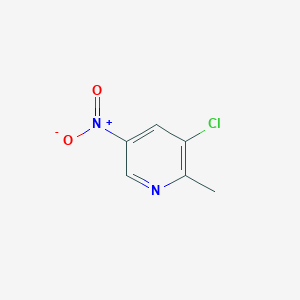
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
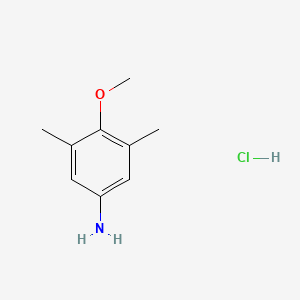
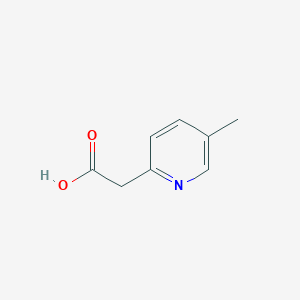
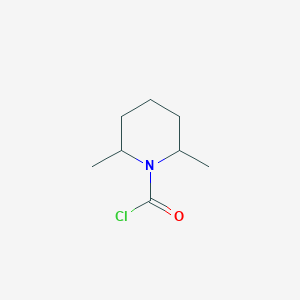

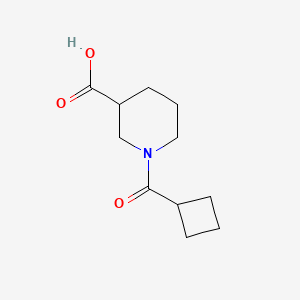


![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)